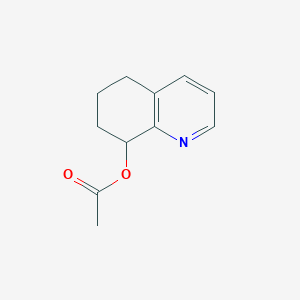

5,6,7,8-四氢喹啉-8-基乙酸酯

描述

5,6,7,8-Tetrahydroquinolin-8-yl acetate, also known as Acetic acid 5,6,7,8-tetrahydro-quinolin-8-yl ester, is a chemical compound with the molecular formula C11H13NO2 . It has a molecular weight of 191.23 . It is a colorless liquid stored at temperatures between 0-5°C .

Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydroquinolin-8-yl acetate involves the reaction of 5,6,7,8-Tetrahydroquinoline with acetonitrile . Another synthesis method involves the reaction of 5,6,7,8-tetrahydroquinoline with sodium in ethanol to give trans-decahydroquinolines .

Molecular Structure Analysis

The InChI code for 5,6,7,8-Tetrahydroquinolin-8-yl acetate is 1S/C11H13NO2/c1-8(13)14-10-6-2-4-9-5-3-7-12-11(9)10/h3,5,7,10H,2,4,6H2,1H3 .

Chemical Reactions Analysis

5,6,7,8-Tetrahydroquinolin-8-yl acetate can be used as a versatile ligand for CuI mediated room temperature C-N coupling reactions .

Physical and Chemical Properties Analysis

5,6,7,8-Tetrahydroquinolin-8-yl acetate is a colorless liquid with a molecular weight of 191.23 . It is stored at temperatures between 0-5°C .

科学研究应用

对映选择性合成

5,6,7,8-四氢喹啉-8-基乙酸酯已用于对映体纯化合物的合成。上西和滨田(2002 年)通过脂肪酶催化的动力学乙酰化展示了对映体纯衍生物的合成,产生了像 (R)-8-乙酰氧基-5,6,7,8-四氢喹啉 [(R)-2] 这样的产物,具有优异的产率 (上西和滨田,2002 年)。

手性催化

在手性催化领域,该化合物一直是合成手性 C2 对称 NCN 配体的一部分。这些配体,如 (5R,7R)-1,3-双(6,6-二甲基-5,6,7,8-四氢-5,7-甲烷喹啉-2-基)苯,用于钯催化不对称反应 (尹等人,2006 年)。

四氢异喹啉的合成

该化合物参与了新型四氢异喹啉和相关的四氢噻吩并[2,3-c]异喹啉的合成。Marae 等人(2021 年)描述了这些化合物的合成和表征,展示了 5,6,7,8-四氢喹啉-8-基乙酸酯在生成多样分子结构方面的多功能性 (Marae 等人,2021 年)。

氨基四氢喹啉的制备

Skupinska 等人(2002 年)开发了一种通过催化氢化和乙酰胺水解制备氨基取代的四氢喹啉的方法,突出了 5,6,7,8-四氢喹啉-8-基乙酸酯在合成结构复杂分子中的另一个应用 (Skupinska 等人,2002 年)。

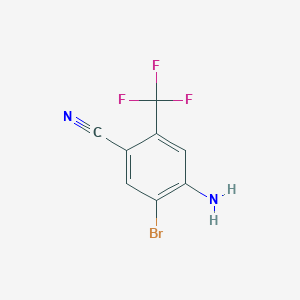

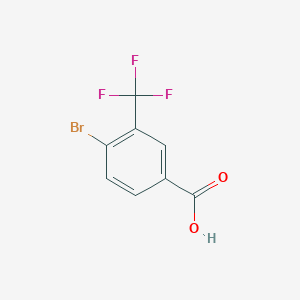

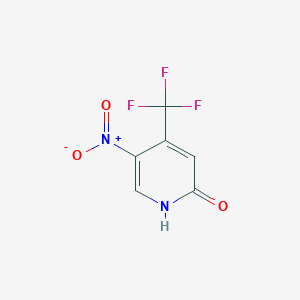

含三氟甲基化合物的合成

Johnson 等人(2013 年)利用 5,6,7,8-四氢喹啉合成含三氟甲基的四氢喹啉和四氢萘啶,这些化合物在药物化学中很有价值 (Johnson 等人,2013 年)。

动态动力学拆分

该化合物参与了 8-氨基-5,6,7,8-四氢喹啉的动态动力学拆分,说明了其在立体选择性合成过程中的效用 (Crawford 等人,2007 年)。

安全和危害

作用机制

Target of Action

Compounds containing the 8-hydroxyquinoline (8-hq) nucleus, which is structurally similar to our compound, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Mode of Action

They form four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . This chelating property could potentially influence the interaction of 5,6,7,8-Tetrahydroquinolin-8-yl acetate with its targets.

Biochemical Pathways

A study on a structurally similar compound, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) n-(3-fluorophenyl)carbamate, revealed that it induced massive oxidative stress by disrupting the balance of cells survival resulting in autophagy via the pi3k/akt/mtor signaling pathway .

Pharmacokinetics

The compound is recommended to be stored in a dry environment at 2-8°c , which may suggest its stability under these conditions.

Result of Action

It also suppressed colony formation and the migration of certain cells .

Action Environment

As mentioned earlier, the compound is recommended to be stored in a dry environment at 2-8°c , which may suggest its stability under these conditions.

属性

IUPAC Name |

5,6,7,8-tetrahydroquinolin-8-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8(13)14-10-6-2-4-9-5-3-7-12-11(9)10/h3,5,7,10H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEIQTRPDDPVKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCCC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481318 | |

| Record name | 8-acetoxy-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14631-47-1 | |

| Record name | 8-acetoxy-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the enantioselective synthesis of 5,6,7,8-tetrahydroquinolin-8-yl acetate?

A: The enantioselective synthesis of (S)-5,6,7,8-tetrahydroquinolin-8-yl acetate [(S)-1] is significant because it provides access to a key chiral building block. This enantiomerically pure compound serves as a starting point for synthesizing a range of enantiomerically pure 8-substituted 5,6,7,8-tetrahydroquinolines. These substituted derivatives are important because they can exhibit different biological activities depending on the stereochemistry at the 8-position. The lipase-catalyzed kinetic acetylation method described in the research [, ] allows for the efficient separation of the enantiomers, enabling further modification and exploration of their potential applications.

Q2: How can (S)-5,6,7,8-tetrahydroquinolin-8-yl acetate be used to synthesize other chiral compounds?

A: (S)-5,6,7,8-tetrahydroquinolin-8-yl acetate can be readily converted to the corresponding thiol by methanolysis in the presence of potassium carbonate [, ]. This thiol anion can then be alkylated with various alkyl halides in a one-pot reaction, yielding a series of 5,6,7,8-tetrahydroquinolin-8-yl thioethers. This synthetic strategy allows for the introduction of diverse substituents at the 8-position while preserving the enantiomeric purity established in the initial lipase-catalyzed resolution.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B168697.png)

![2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B168709.png)